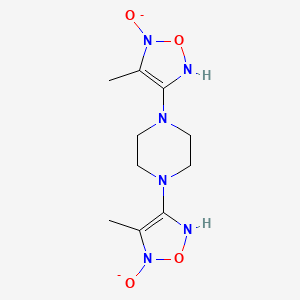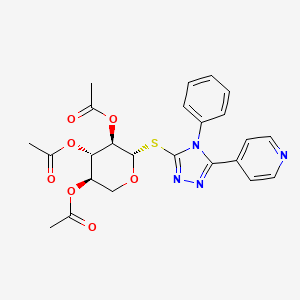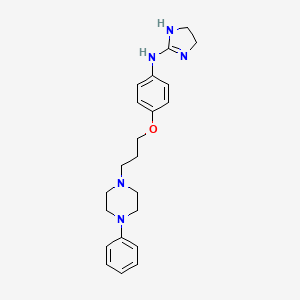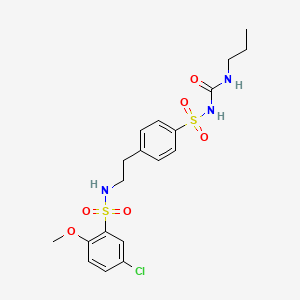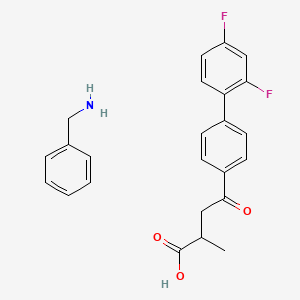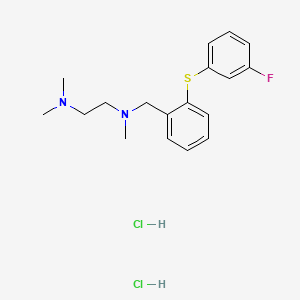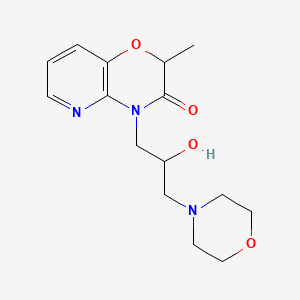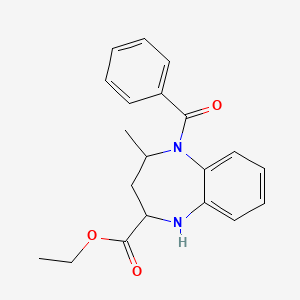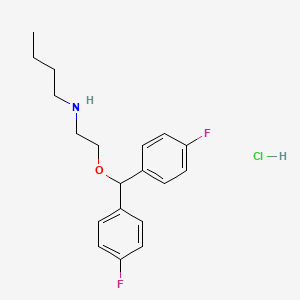
Fvq279C5WV
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride It has been studied for its potential neuroprotective effects, particularly in the context of ischemic brain injury .
准备方法
The synthesis of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the bis(4-fluorophenyl)methanol intermediate.
Reaction Conditions: The intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.
Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
化学反应分析
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: has several scientific research applications:
Neuroprotection: It has been studied for its neuroprotective effects in models of cerebral ischemia.
Calcium Channel Blockade: As a calcium channel blocker, it is used in research to study the role of calcium channels in various physiological and pathological processes.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on neurotransmitter release and neuronal activity.
作用机制
The primary mechanism of action of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves the blockade of neuronal calcium channels. By inhibiting these channels, the compound reduces the influx of calcium ions into neurons, which in turn attenuates the release of excitatory neurotransmitters like glutamate. This mechanism is particularly important in the context of ischemic brain injury, where excessive glutamate release can lead to neuronal damage .
相似化合物的比较
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: can be compared with other calcium channel blockers such as nimodipine and verapamil:
Nimodipine: Unlike , nimodipine primarily targets L-type calcium channels and is used to treat conditions like subarachnoid hemorrhage.
Verapamil: Verapamil also targets L-type calcium channels but is primarily used for cardiovascular conditions such as hypertension and arrhythmias.
The uniqueness of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride lies in its specific action on neuronal calcium channels and its potential neuroprotective effects .
Similar compounds include:
- Nimodipine
- Verapamil
- LY-393615 (a related compound with similar neuroprotective properties)
属性
CAS 编号 |
334826-64-1 |
|---|---|
分子式 |
C19H24ClF2NO |
分子量 |
355.8 g/mol |
IUPAC 名称 |
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23F2NO.ClH/c1-2-3-12-22-13-14-23-19(15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16;/h4-11,19,22H,2-3,12-14H2,1H3;1H |
InChI 键 |
UIZFWEIDYSXLKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


